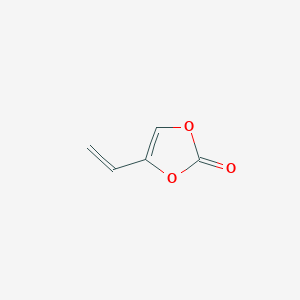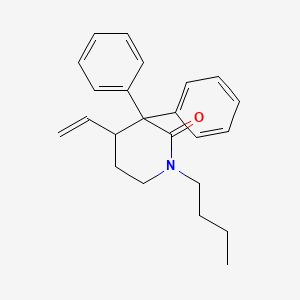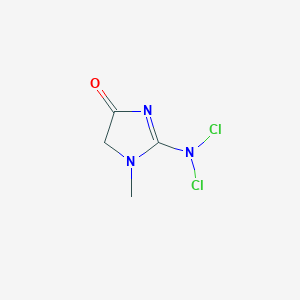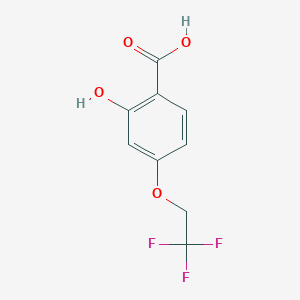
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of naphthalene, characterized by the presence of cyano, methoxy, and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Diazotization: The amino groups are converted to diazonium salts.
Sandmeyer Reaction: The diazonium salts are replaced with cyano groups.
Methoxylation: Methoxy groups are introduced via methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.
科学研究应用
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 2-Cyano-3,4-dimethoxynaphthalene-1-carboxylic acid
- 3-Cyano-2,5-dimethoxynaphthalene-1-carboxylic acid
- 3-Cyano-2,4-dimethoxynaphthalene-2-carboxylic acid
Uniqueness
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both cyano and carboxylic acid groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
CAS 编号 |
672927-10-5 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-18-12-9-6-4-3-5-8(9)11(14(16)17)13(19-2)10(12)7-15/h3-6H,1-2H3,(H,16,17) |
InChI 键 |
NTPSOFPUADLSSA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C2=CC=CC=C21)C(=O)O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)

-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)


![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
